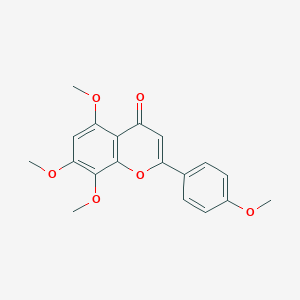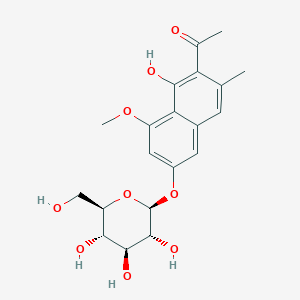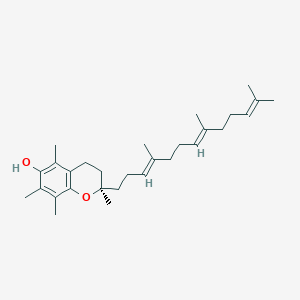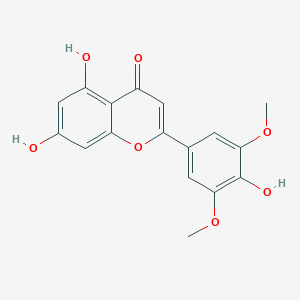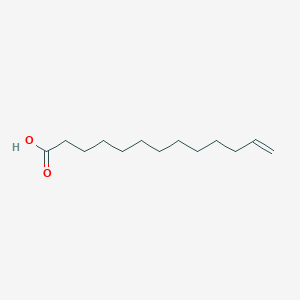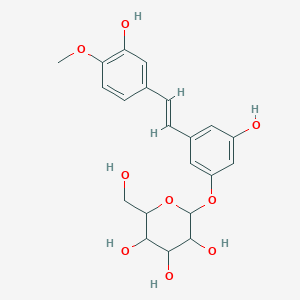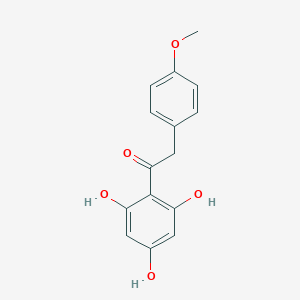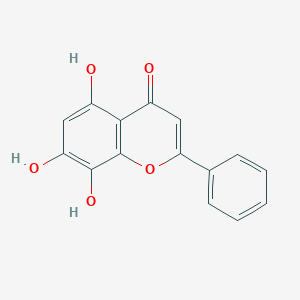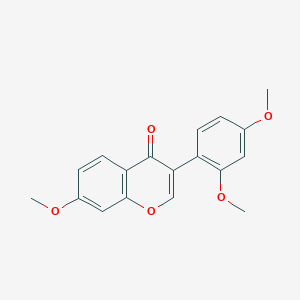
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
Vue d'ensemble
Description
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one, also known as DMB, is a natural flavonoid that is found in various plants. It has gained attention in recent years due to its potential therapeutic properties.
Mécanisme D'action
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in antioxidant defense. Additionally, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been found to inhibit angiogenesis, which is the process by which new blood vessels form and is critical for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one in lab experiments is its relatively low toxicity. It has been shown to have a high safety profile and is well-tolerated in animal models. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dose and duration of treatment for these conditions. Additionally, more research is needed to understand the mechanisms underlying 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one's anticancer effects and to identify potential drug targets. Finally, the development of new formulations or delivery methods that improve the solubility and bioavailability of 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one may enhance its therapeutic potential.
Conclusion:
In conclusion, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one is a natural flavonoid with potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects, and may be useful in the treatment of neurodegenerative diseases. While there are some limitations to its use in lab experiments, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Applications De Recherche Scientifique
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. In addition, 3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
7678-84-4 |
|---|---|
Nom du produit |
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one |
Formule moléculaire |
C18H16O5 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
3-(2,4-dimethoxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-11-4-6-13(16(8-11)22-3)15-10-23-17-9-12(21-2)5-7-14(17)18(15)19/h4-10H,1-3H3 |
Clé InChI |
RQVCRACKWBNBEO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)OC)OC |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)OC)OC |
Synonymes |
3-(2,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)

